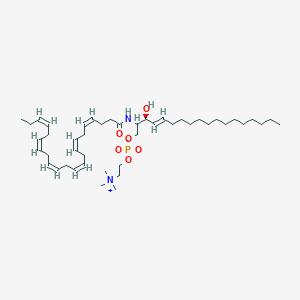

N-Docosahexaenoic sphingomyelin

Descripción general

Descripción

N-Docosahexaenoic sphingomyelin is a specialized sphingolipid that combines the structural elements of sphingomyelin with docosahexaenoic acid (DHA). Sphingomyelins are essential components of cell membranes, particularly in the myelin sheath of nerve cells, and play a crucial role in cellular signaling and membrane structure. The incorporation of DHA, an omega-3 fatty acid, into sphingomyelin enhances its biological functions, particularly in the brain and retina.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Docosahexaenoic sphingomyelin typically involves the esterification of sphingosine with docosahexaenoic acid, followed by the addition of a phosphorylcholine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, high-performance liquid chromatography (HPLC) is used to purify DHA from sources like microalgae, ensuring a purity of over 98% .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Microalgae such as Schizochytrium sp. are commonly used as a source of DHA. The extracted DHA is then chemically bonded to sphingosine and phosphorylcholine through a series of controlled reactions, often involving enzymatic catalysis to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-Docosahexaenoic sphingomyelin undergoes various chemical reactions, including:

Oxidation: The double bonds in the DHA moiety are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.

Hydrolysis: Enzymatic hydrolysis by sphingomyelinases can break down this compound into ceramide and phosphorylcholine.

Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and specific enzymes like sphingomyelinase for hydrolysis. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and product stability .

Major Products

The major products formed from these reactions include ceramides, which play a significant role in cellular signaling and apoptosis, and various oxidative derivatives of DHA that have distinct biological activities .

Aplicaciones Científicas De Investigación

Nutritional Applications

Functional Food Development

N-Docosahexaenoic sphingomyelin has been identified as a candidate for functional food additives due to its role in maintaining cholesterol homeostasis and lipid metabolism. Dietary sphingomyelin and its metabolites are linked to the prevention and treatment of chronic metabolic diseases such as obesity, diabetes, and atherosclerosis. Research indicates that dietary supplementation with sphingomyelin can enhance health outcomes by modulating lipid profiles and metabolic pathways .

Infant Nutrition

The incorporation of this compound into infant formulas is particularly promising. Studies suggest that it may support cognitive development and overall health in infants, paralleling the benefits observed with DHA supplementation . The presence of sphingomyelin in infant nutrition is crucial for brain development, as it contributes to the formation of myelin sheaths around nerve fibers.

Medical Applications

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. It has been shown to downregulate inflammatory pathways in neuronal cells, which could be beneficial in conditions such as neurodegenerative diseases . The anti-inflammatory effects are attributed to DHA's ability to inhibit sphingomyelinases, enzymes that promote the hydrolysis of sphingomyelin to pro-inflammatory ceramides .

Cancer Research

this compound exhibits immunomodulatory effects that can inhibit tumor growth. Studies have demonstrated that DHA enhances the activity of natural killer cells, which are critical for immune defense against tumors. This immunomodulation occurs through increased production of interferon-gamma and improved mitochondrial function in these immune cells . Such mechanisms suggest potential therapeutic applications in cancer treatment.

Case Studies

Autism Spectrum Disorder

A case-control study investigated the levels of sphingomyelin, plasminogen, and docosahexaenoic acid in children with Autism Spectrum Disorder (ASD). The study found significantly elevated levels of these biomarkers in children with medium-intensity ASD compared to controls, suggesting a potential link between altered sphingolipid metabolism and ASD pathology . This finding opens avenues for further research into dietary interventions that could modify these biomarker levels.

Lipidomics Analysis

Recent lipidomics studies have shown that supplementation with DHA significantly alters the composition of phospholipids and ceramides in brain tissues. These changes include increased levels of sphingomyelin, which are associated with improved synaptic plasticity and cognitive functions . Such findings underscore the importance of this compound in enhancing neurological health.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of N-Docosahexaenoic sphingomyelin involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The DHA moiety modulates the activity of membrane-bound enzymes and receptors, while the sphingomyelin component participates in the formation of lipid rafts, which are crucial for signal transduction. The hydrolysis of this compound by sphingomyelinase releases ceramide, a bioactive lipid that regulates apoptosis, cell growth, and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Ceramide: A simpler sphingolipid that lacks the phosphorylcholine group and has a more straightforward role in apoptosis and cell signaling.

Sphingosine-1-phosphate: A derivative of sphingosine that acts as a signaling molecule in various physiological processes.

Phosphatidylcholine: A glycerophospholipid that shares the phosphorylcholine head group but has different structural and functional properties.

Uniqueness

N-Docosahexaenoic sphingomyelin is unique due to the presence of DHA, which imparts additional anti-inflammatory and neuroprotective properties. This combination enhances its role in brain health and cognitive function, making it a valuable compound in both research and therapeutic applications .

Actividad Biológica

N-Docosahexaenoic sphingomyelin (N-DHA-SM) is a complex lipid that integrates the properties of docosahexaenoic acid (DHA), an omega-3 fatty acid, with sphingomyelin, a crucial component of cell membranes. This compound has gained attention for its potential biological activities, particularly in neuroprotection, inflammation regulation, and metabolic health. This article explores the biological activity of N-DHA-SM through various studies, highlighting its mechanisms of action and implications for health.

1. Overview of this compound

Composition and Structure

N-DHA-SM is formed by the esterification of DHA to sphingomyelin, which can be found in high concentrations in brain tissue and lipid rafts. These lipid rafts are critical for cellular signaling and membrane integrity.

Biological Significance

Sphingomyelin plays a vital role in cell membrane structure and function, while DHA is essential for brain development and function. The combination of these two components may enhance their individual biological activities.

2.1 Neuroprotection

Research indicates that N-DHA-SM may exert neuroprotective effects through several mechanisms:

- Inhibition of Amyloidogenic Pathways : In neuroblastoma cell lines, DHA has been shown to inhibit amyloidogenic processing of amyloid precursor protein (APP), leading to reduced levels of amyloid-beta (Aβ), a key player in Alzheimer's disease pathology . The presence of sphingomyelin enhances this effect by stabilizing membrane microdomains where APP processing occurs.

- Reduction of Neuroinflammation : N-DHA-SM has been associated with decreased inflammatory markers in various studies. For instance, it modulates the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β, promoting an anti-inflammatory environment .

2.2 Metabolic Effects

N-DHA-SM also influences metabolic pathways:

- Anti-obesity Effects : Studies have demonstrated that DHA can reduce liver weight and hepatic triglyceride levels in animal models, suggesting a role in combating obesity-related metabolic disorders .

- Improved Lipid Profiles : The incorporation of DHA into sphingomyelin may enhance lipid metabolism, leading to improved cardiovascular health outcomes by modifying sphingolipid metabolism .

3.1 Clinical Studies

A study examining the levels of sphingomyelin and DHA in individuals with autism spectrum disorder found significant differences compared to control groups, indicating potential biomarkers for neurological conditions .

3.2 Animal Models

In diabetic rat models, dietary supplementation with DHA was shown to normalize elevated acid sphingomyelinase (ASM) activity, which is linked to endothelial dysfunction . This suggests that N-DHA-SM may help restore normal endothelial function through modulation of sphingolipid metabolism.

4. Data Tables

The following table summarizes key findings related to the biological activities of N-DHA-SM:

5. Conclusion

This compound represents a promising compound with diverse biological activities that could have significant implications for neurological health and metabolic disorders. Its ability to modulate key pathways involved in neuroprotection and inflammation positions it as a potential therapeutic agent in various health contexts. Further research is necessary to fully elucidate its mechanisms and optimize its applications in clinical settings.

Propiedades

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.